4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}benzoic acid
Overview
Description
“4-[(2-Chloro-5-thiazolyl)methylthio]benzoic acid” is a compound with the molecular formula C11H8ClNO2S2 . It has been gaining significant interest in the scientific community due to its potential.
Molecular Structure Analysis
The molecular structure of “4-[(2-Chloro-5-thiazolyl)methylthio]benzoic acid” consists of a benzoic acid group attached to a thiazole ring via a sulfur bridge . The molecular weight of the compound is 285.8 g/mol.Scientific Research Applications
Photodecomposition Studies
4-[(2-Chloro-5-thiazolyl)methylthio]benzoic acid has been investigated for its photodecomposition properties. Research by Crosby and Leitis (1969) examined the ultraviolet irradiation of chlorobenzoic acids, including compounds similar to 4-[(2-Chloro-5-thiazolyl)methylthio]benzoic acid, revealing their conversion to hydroxybenzoic acids and benzoic acid itself under specific conditions (Crosby & Leitis, 1969).
Synthesis and Biological Activity
Studies have also focused on the synthesis and biological activity of compounds derived from benzoic acids, including those structurally related to 4-[(2-Chloro-5-thiazolyl)methylthio]benzoic acid. Jaber et al. (2021) explored the synthesis of azo ligands and their Cd(II) complexes, demonstrating antifungal and antibacterial activities (Jaber, Kyhoiesh, & Jawad, 2021).
Polyaniline Doping
Research by Amarnath and Palaniappan (2005) involved the use of benzoic acid and its derivatives, including those similar to 4-[(2-Chloro-5-thiazolyl)methylthio]benzoic acid, for doping polyaniline. This study revealed notable changes in conductivity and other properties when doped with these compounds (Amarnath & Palaniappan, 2005).
Surface-Enhanced Raman Scattering Studies
4-[(2-Chloro-5-thiazolyl)methylthio]benzoic acid has been studied for its interaction with surfaces, particularly in the context of surface-enhanced Raman scattering. Kwon et al. (1994) researched the adsorption properties of similar benzoic acid derivatives on silver surfaces, providing insights into their molecular interactions and potential applications in analytical chemistry (Kwon, Lee, Kim, & Kim, 1994).
Properties
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S2/c12-11-13-5-9(17-11)6-16-8-3-1-7(2-4-8)10(14)15/h1-5H,6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMOISZEIKTQDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)SCC2=CN=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227265 | |
Record name | 4-[[(2-Chloro-5-thiazolyl)methyl]thio]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866039-43-2 | |
Record name | 4-[[(2-Chloro-5-thiazolyl)methyl]thio]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866039-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(2-Chloro-5-thiazolyl)methyl]thio]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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